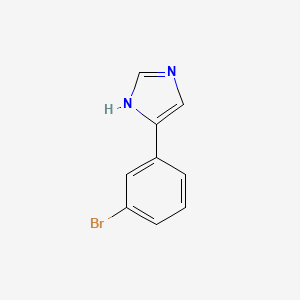

5-(3-Bromophenyl)-1h-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVSUHJPAAEIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202116 | |

| Record name | 1H-Imidazole, 5-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53848-00-3 | |

| Record name | 1H-Imidazole, 5-(3-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053848003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 5-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(3-Bromophenyl)-1h-imidazole physical and chemical properties

An In-depth Technical Guide to 5-(3-Bromophenyl)-1H-imidazole: Physicochemical Properties and Experimental Characterization

Introduction

5-(3-Bromophenyl)-1H-imidazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which marries the biologically significant imidazole nucleus with a synthetically versatile bromophenyl moiety, positions it as a crucial building block for the synthesis of complex molecules. The imidazole ring is a fundamental component of essential biomolecules, including the amino acid histidine and histamine, and is known to participate in key biological interactions.[1] The presence of a bromine atom on the phenyl ring provides a reactive handle for a multitude of organic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery and the development of novel organic materials.[1][2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the core physical and chemical properties of 5-(3-Bromophenyl)-1H-imidazole, outlines standardized protocols for their experimental determination, and discusses the spectroscopic data essential for its characterization. The content is structured to deliver not just data, but also the underlying scientific principles, ensuring a thorough understanding of this valuable synthetic intermediate.

Molecular Structure and Identification

A precise understanding of the molecular structure is the foundation for interpreting all other chemical and physical data.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility, which is a critical parameter in biopharmaceutics. [3][4] Causality Behind the Method: This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. [5]By agitating an excess of the solid in a solvent for an extended period, the system reaches a state where the rate of dissolution equals the rate of precipitation. Measuring the concentration of the solute in the liquid phase at this point gives the equilibrium solubility. Using buffers at different pH values is crucial for ionizable compounds like imidazoles, as their charge state, and thus solubility, will vary with pH. [3] Step-by-Step Protocol:

-

Buffer Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions. [3]2. Sample Preparation: Add an excess amount of 5-(3-Bromophenyl)-1H-imidazole to a vial containing a known volume of a specific buffer. The excess solid is necessary to ensure saturation is achieved. [6]3. Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (e.g., 24-72 hours) to ensure equilibrium is reached. [3][6]4. Phase Separation: After equilibration, allow the samples to stand, then separate the saturated solution from the excess solid using centrifugation followed by filtration through a syringe filter (e.g., 0.45 µm).

-

Analysis: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Confirmation: The concentration should be measured at different time points (e.g., 24h, 48h) to confirm that a plateau has been reached, indicating equilibrium. [3]

Caption: Workflow for Shake-Flask Solubility Measurement.

Spectroscopic Properties

Spectroscopic data is indispensable for confirming the identity and structure of a molecule.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The spectrum is expected to show distinct signals for the protons on the imidazole ring and the bromophenyl ring. The imidazole N-H proton will likely appear as a broad singlet. The aromatic protons will appear in the typical downfield region (~7-8 ppm), with their splitting patterns (doublets, triplets, singlets) dictated by their coupling with adjacent protons. [7]* ¹³C NMR: The spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule, as they are all in unique chemical environments. The carbon atoms of the aromatic rings will resonate in the 110-150 ppm region. [8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

Aromatic C-H Stretch: A characteristic sharp band is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). [9][10]* N-H Stretch: A broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the imidazole N-H group, which is often involved in hydrogen bonding.

-

C=C and C=N Ring Stretching: Strong to medium absorptions are expected in the 1600-1400 cm⁻¹ region, characteristic of the aromatic phenyl and imidazole rings. [9]* C-H Out-of-Plane (OOP) Bending: Strong bands in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic ring. [9][11]For the 1,3-disubstituted (meta) pattern of the bromophenyl ring, characteristic bands are expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental formula.

-

Molecular Ion Peak (M⁺): The key feature for 5-(3-Bromophenyl)-1H-imidazole will be a pair of molecular ion peaks of nearly equal intensity. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br. The peaks will appear at m/z values corresponding to [C₉H₇⁷⁹BrN₂]⁺ and [C₉H₇⁸¹BrN₂]⁺.

Chemical Properties and Reactivity

The synthetic utility of 5-(3-Bromophenyl)-1H-imidazole stems from the distinct reactivity of its two core components.

Imidazole Ring

The imidazole ring is an aromatic heterocycle with amphoteric properties. The pyrrole-type nitrogen (-NH-) is weakly acidic and can be deprotonated with a strong base, while the pyridine-type nitrogen (=N-) is basic and can be protonated by acids. This dual nature is central to its role in biological systems and its utility in synthesis.

Bromophenyl Group

The carbon-bromine (C-Br) bond on the phenyl ring is the primary site for synthetic modification. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis. [2]These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of diverse chemical groups to the phenyl ring. This versatility is paramount in drug discovery for generating analogues and optimizing lead compounds. [1]

Caption: General scheme of a Suzuki cross-coupling reaction.

Conclusion

5-(3-Bromophenyl)-1H-imidazole is a compound of significant strategic importance in chemical research. Its physical properties, while requiring careful experimental validation, align with those expected for a functionalized aromatic heterocycle. The true value of this molecule lies in its chemical reactivity, where the stable, biologically relevant imidazole core is paired with a highly adaptable bromophenyl group. This combination provides a robust platform for synthetic chemists to explore novel chemical space in the pursuit of new pharmaceuticals and advanced materials. The protocols and spectroscopic data outlined in this guide provide the necessary framework for the effective characterization and utilization of this versatile chemical building block.

References

- Organic Laboratory Techniques 4.1 Melting Point. (n.d.).

- Experiment (1) determination of melting points. (2021).

-

Tomi, I. H. R., et al. (2017). Synthesis, antimicrobial and docking study of three novel 2,4,5-triarylimidazole derivatives. ResearchGate. Retrieved from [Link]

- Determination of Melting Point. (n.d.). Clarion University.

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

- Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET.

- Experiment 1 - Melting Points. (n.d.).

-

Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

-

World Health Organization. (2018). Annex 4: Guidance on equilibrium solubility studies. Retrieved from [Link]

- PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (n.d.).

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

- USP-NF. (2016). <1236> Solubility Measurements.

-

Kross, R. D., Fassel, V. A., & Margoshes, M. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]

-

<1236> SOLUBILITY MEASUREMENTS. (2021). ResearchGate. Retrieved from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

- The Importance of Imidazole Derivatives in Pharmaceutical Research. (n.d.).

- The Role of Brominated Imidazoles in Modern Chemical Synthesis. (2025).

-

Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. (2018). Inorganic and Nano-Metal Chemistry. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. who.int [who.int]

- 4. researchgate.net [researchgate.net]

- 5. Solubility Measurements | USP-NF [uspnf.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Value of a Privileged Scaffold

An In-Depth Technical Guide to 5-(3-Bromophenyl)-1H-imidazole (CAS: 53848-00-3): A Versatile Scaffold for Drug Discovery

This guide provides an in-depth technical overview of 5-(3-Bromophenyl)-1H-imidazole, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, characterization, synthesis, purification, and its strategic applications as a versatile intermediate in the synthesis of novel therapeutic agents.

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent component in drug candidates designed to interact with a wide array of biological targets.[1]

The compound 5-(3-Bromophenyl)-1H-imidazole (CAS: 53848-00-3) enhances the utility of this core scaffold by incorporating a bromophenyl moiety.[3] This functional group serves as a highly versatile synthetic handle, enabling a multitude of subsequent chemical transformations. The bromine atom is particularly amenable to modern cross-coupling reactions, allowing for the systematic and efficient diversification of the core structure.[4] This capability is paramount in drug discovery for building compound libraries and performing structure-activity relationship (SAR) studies. This guide will explore the technical details that make this compound a valuable asset in the pursuit of novel therapeutics.

Section 1: Physicochemical Properties and Analytical Characterization

Accurate characterization is the foundation of reproducible scientific research. 5-(3-Bromophenyl)-1H-imidazole is an organic compound typically supplied as a solid with purity levels ranging from 95% to over 98%.[5][6]

| Property | Value | Source(s) |

| CAS Number | 53848-00-3 | [5][6][7] |

| Molecular Formula | C₉H₇BrN₂ | [6] |

| Molecular Weight | 223.07 g/mol | [6][8] |

| Purity | 95-98% | [5][6] |

| Appearance | Off-white to light yellow solid (Typical) | Inferred from supplier data |

| SMILES | Brc1cccc(c1)c2[nH]cnc2 | [6] |

Spectroscopic Signatures

The identity and purity of 5-(3-Bromophenyl)-1H-imidazole are unequivocally confirmed through a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR : The proton NMR spectrum will exhibit characteristic signals for both the imidazole and the bromophenyl rings. Protons on the imidazole ring typically appear in the aromatic region, often between 6.7 and 7.7 ppm.[9] The protons on the disubstituted benzene ring will present as a complex multiplet pattern, also in the aromatic region.

-

¹³C NMR : The carbon spectrum provides confirmation of the carbon framework. Key resonances for the imidazole C4/C5 atoms are expected between 124 and 133 ppm.[9] The carbon atom directly bonded to the bromine (C-Br) will show a characteristic shift, and the remaining aromatic carbons will appear in the typical 120-140 ppm range.

-

-

Mass Spectrometry (MS) : This technique confirms the molecular weight and elemental composition. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will display a characteristic isotopic pattern. The molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak of almost identical intensity, providing definitive evidence for the presence of a single bromine atom in the molecule.[10]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.[11] Purity is determined by integrating the area of the product peak relative to the total area of all observed peaks at a specific UV wavelength.

Section 2: Synthesis and Purification

While multiple routes to substituted imidazoles exist, a robust and common approach is the Debus-Radziszewski imidazole synthesis.[12][13] This methodology offers a convergent pathway from readily available starting materials.

Proposed Synthetic Pathway: Debus-Radziszewski Reaction

This one-pot reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of 5-(3-Bromophenyl)-1H-imidazole, a logical precursor would be 3-bromophenylglyoxal, which reacts with formaldehyde and a source of ammonia.

Caption: Proposed synthesis of 5-(3-Bromophenyl)-1H-imidazole.

Experimental Protocol: Synthesis

-

Reaction Setup : To a round-bottom flask, add 3-bromophenylglyoxal (1.0 eq), ammonium acetate (3.0-5.0 eq), and a suitable solvent such as glacial acetic acid.

-

Addition of Aldehyde : Add formaldehyde (1.1 eq, typically as a 37% aqueous solution) to the mixture.

-

Heating : Heat the reaction mixture to reflux (approx. 120 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for using excess ammonium acetate is to ensure a sufficient supply of ammonia for the condensation.

-

Workup : After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

-

Neutralization : Carefully neutralize the solution by the slow addition of a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate) until the pH is ~7-8. This step precipitates the crude product.

-

Isolation : Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

Purification: Flash Column Chromatography

Flash column chromatography is the preferred method for purifying the crude product to achieve high purity suitable for subsequent research.[14]

Caption: General workflow for purification by flash chromatography.

Experimental Protocol: Purification

-

Column Preparation : Prepare a silica gel column using a suitable non-polar solvent like hexane or heptane. The column size should be chosen based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

-

Sample Loading : Adsorb the crude product onto a small amount of silica gel and load it onto the top of the prepared column (dry loading). This technique generally provides better separation than loading the sample in a liquid solution.

-

Elution : Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding an eluting solvent like ethyl acetate or methanol. A typical gradient might be from 0% to 50% ethyl acetate in hexane.

-

Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-(3-Bromophenyl)-1H-imidazole.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of 5-(3-Bromophenyl)-1H-imidazole lies in its potential as a versatile starting material for creating diverse and complex molecules.

The Bromophenyl Moiety: A Gateway to Molecular Diversity

The carbon-bromine (C-Br) bond is a cornerstone of modern synthetic chemistry, serving as a reactive site for numerous palladium-catalyzed cross-coupling reactions.[1][4] This allows for the strategic introduction of various substituents at the phenyl ring, enabling extensive exploration of the chemical space around the imidazole core.

Caption: Key cross-coupling reactions utilizing the C-Br bond.

-

Suzuki-Miyaura Coupling : Reacting with boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl groups.

-

Sonogashira Coupling : Reacting with terminal alkynes to introduce alkynyl functionalities, often used as linkers or pharmacophores.

-

Buchwald-Hartwig Amination : Reacting with amines to form C-N bonds, introducing a wide range of amino groups that can modulate solubility and biological interactions.

Potential Therapeutic Applications

While specific biological activity data for 5-(3-Bromophenyl)-1H-imidazole is not extensively published, the imidazole scaffold is implicated in a vast range of therapeutic areas.[2][15] Based on related structures, several promising avenues for research can be proposed.

-

Anticancer Agents : Numerous imidazole-containing compounds exhibit anticancer properties.[13][16] A recent study on structurally related 5-(3-Bromophenyl)-1,2,4-triazoles demonstrated significant anticancer activity, with evidence suggesting tubulin inhibition as a potential mechanism of action.[10] Derivatization of 5-(3-Bromophenyl)-1H-imidazole could yield novel compounds targeting microtubule dynamics.

-

Antimicrobial and Antifungal Agents : The imidazole core is famously found in many antifungal drugs (e.g., clotrimazole, miconazole).[13] The development of novel imidazole derivatives remains a key strategy in combating microbial and fungal infections, particularly those with growing resistance.[2][17]

Caption: Conceptual pathway from core scaffold to therapeutic applications.

Section 4: Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling 5-(3-Bromophenyl)-1H-imidazole. Information is derived from safety data sheets (SDS) of structurally similar compounds.[18][19][20][21][22]

| Precaution | Guideline |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles.[20][21] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[19][22] |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible substances.[8][19] |

| First Aid (Exposure) | Skin : Wash off immediately with plenty of soap and water.[22] Eyes : Rinse cautiously with water for several minutes.[18][19] Inhalation : Move person to fresh air.[18] Seek medical attention if irritation persists. |

| Hazards | May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][19] |

Conclusion

5-(3-Bromophenyl)-1H-imidazole is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its structure combines the biologically relevant imidazole core with a synthetically versatile bromophenyl group. This combination provides researchers with a robust platform for generating novel, diverse, and complex molecules. Through well-established synthetic and purification protocols, this building block can be reliably prepared for use in medicinal chemistry campaigns targeting a wide spectrum of diseases, from cancer to microbial infections. Its potential is limited only by the creativity of the chemists who employ it.

References

-

Synthonix. 5-(3-Bromophenyl)-1H-imidazole. [Link]

-

AbacipharmTech. 5-(3-Bromophenyl)-1H-imidazole. [Link]

-

ACE Biolabs. 5-(3-Bromophenyl)-1H-imidazole. [Link]

-

NHC paper Nanoscale main supporting doc without highlight. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

-

National Institutes of Health (NIH). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. [Link]

-

ACS Publications. Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. [Link]

-

PubChem. 1-(3-Bromophenyl)-1H-benzo[d]imidazole. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]

-

Semantic Scholar. Analytical Method Validation as the First Step in Drug Quality Control. [Link]

-

National Institutes of Health (NIH). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. [Link]

-

MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

-

Royal Society of Chemistry. Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. [Link]

-

Korean Chemical Society. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

-

ResearchGate. Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. [Link]

-

IJPPR. A Review on “Imidazole and Various Biological Activities”. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

Royal Society of Chemistry. A Key Stacking Factor for Effective Formation of Pyrene Excimer in Crystal - Supporting Information. [Link]

-

Royal Society of Chemistry. Continuous flow synthesis of substituted benzimidazoles by enzyme-electrochemical cascade method. [Link]

-

PubMed Central. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]

-

Wikipedia. Imidazole. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. CAS 53848-00-3: 5-(3-bromophenyl)-1H-imidazole [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. 53848-00-3 Cas No. | 5-(3-Bromophenyl)-1H-imidazole | Apollo [store.apolloscientific.co.uk]

- 6. Synthonix, Inc > 53848-00-3 | 5-(3-Bromophenyl)-1H-imidazole [synthonix.com]

- 7. 5-(3-Bromophenyl)-1H-imidazole - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. 53848-00-3|5-(3-Bromophenyl)-1H-imidazole|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Imidazole synthesis [organic-chemistry.org]

- 13. Imidazole - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mmbio.byu.edu [mmbio.byu.edu]

- 19. aksci.com [aksci.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. angenechemical.com [angenechemical.com]

A Technical Guide to the Structural Elucidation of 5-(3-Bromophenyl)-1H-imidazole

Abstract

The definitive assignment of a chemical structure is the bedrock upon which all subsequent research, from medicinal chemistry to materials science, is built. This guide provides an in-depth, methodology-driven approach to the complete structural elucidation of 5-(3-Bromophenyl)-1H-imidazole, a heterocyclic compound of interest. We eschew a simple recitation of data, instead focusing on the strategic integration of modern analytical techniques. The narrative follows a logical, self-validating workflow, beginning with foundational analysis and culminating in definitive structural confirmation. Each experimental choice is justified, providing a clear rationale for the sequence of analysis. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous framework for characterizing novel small molecules.

Introduction: The Imperative of Unambiguous Characterization

5-(3-Bromophenyl)-1H-imidazole belongs to the substituted imidazole class, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The presence of a bromine atom provides a unique spectroscopic handle, while the tautomeric nature of the imidazole ring presents a potential challenge for characterization. An incorrect structural assignment can invalidate extensive biological screening, process development, and safety studies. Therefore, a multi-faceted analytical approach is not merely best practice; it is essential for scientific integrity.

This guide details a comprehensive strategy that synergistically combines mass spectrometry, infrared spectroscopy, a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, and computational chemistry to build a validated structural hypothesis. Where possible, this is ultimately confirmed by the "gold standard" of single-crystal X-ray crystallography.[1]

The Elucidation Workflow: A Strategic Overview

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Establishing the Molecular Blueprint

The first step is to determine the molecular formula and identify the principal functional groups. This foundational data provides the necessary constraints for all subsequent spectroscopic analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Protocol:

-

Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) in positive ion mode.

-

Acquire the spectrum, focusing on the expected mass range for C₉H₇BrN₂.

-

Analyze the data for the monoisotopic mass and the characteristic isotopic pattern of bromine.

Expected Results & Interpretation: The molecular formula C₉H₇BrN₂ has a calculated monoisotopic mass of 221.9847 (for ⁷⁹Br) and 223.9826 (for ⁸¹Br). The key diagnostic feature is the presence of two peaks of nearly equal intensity (the M+ and M+2 peaks) separated by approximately 2 Da, which is the signature isotopic distribution of a single bromine atom. HRMS data should confirm the molecular formula with an accuracy of <5 ppm.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify key functional groups and bond types.

Protocol:

-

Prepare the sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum to identify characteristic absorption bands.

Expected Results & Interpretation: The FTIR spectrum provides immediate evidence for the core structural components.[5]

-

~3400-3100 cm⁻¹ (broad): N-H stretching of the imidazole ring. The broadness is indicative of hydrogen bonding in the solid state.

-

~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching from both the phenyl and imidazole rings.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic and heteroaromatic rings.

-

Below 900 cm⁻¹: C-H out-of-plane bending modes, which can be diagnostic of the substitution pattern on the phenyl ring (e.g., meta-substitution).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[6] We employ a hierarchical series of experiments to map out the complete atomic connectivity.

One-Dimensional (1D) NMR: ¹H and ¹³C Spectra

Objective: To identify the number and type of unique proton and carbon environments.

Protocol:

-

Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆), which is chosen for its ability to dissolve the polar imidazole and to observe the exchangeable N-H proton.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment is also recommended to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals, while quaternary carbons are absent.

Interpretation of ¹H NMR:

-

N-H Proton: A broad singlet is expected in the downfield region (>12 ppm in DMSO-d₆) due to the acidic nature of the imidazole proton.[7]

-

Imidazole Protons: Two distinct signals are expected for the imidazole ring protons (H-2 and H-4). These typically appear between 7.0 and 8.5 ppm.[8][9]

-

Bromophenyl Protons: Four protons on the bromophenyl ring will exhibit splitting patterns characteristic of a meta-substituted ring. One would expect to see a triplet-like signal for the proton between the two substituents (if it were not for the Br), a singlet-like signal for the proton ortho to the bromine, and two doublet-of-doublets. The specific pattern confirms the 1,3- (meta) substitution pattern.

Interpretation of ¹³C NMR:

-

Carbon Count: The spectrum should display 9 distinct carbon signals, consistent with the molecular formula and the molecule's lack of symmetry.

-

Bromophenyl Carbons: Six signals are expected. The carbon directly attached to the bromine (C-Br) will be significantly shifted upfield (around 122 ppm) due to the heavy atom effect. The other five aromatic carbons will appear in the typical 120-140 ppm range.[10]

-

Imidazole Carbons: Three signals are expected. The C-5 carbon (attached to the phenyl ring) and C-4 will be in the aromatic region, while the C-2 carbon, situated between two nitrogen atoms, will be further downfield. Due to N-H tautomerism, the signals for C4 and C5 can sometimes be broadened or difficult to observe.[11]

Two-Dimensional (2D) NMR: Establishing Connectivity

2D NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.[12][13]

Caption: Key 2D NMR correlations for structural assembly.

A. COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[12] In this molecule, COSY is primarily used to confirm the connectivity between the protons on the bromophenyl ring, tracing the spin system around the aromatic ring.

B. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[12] It allows for the unambiguous assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃). For example, the proton at ~7.5 ppm will show a cross-peak to its directly attached carbon at ~125 ppm.

C. HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the final structure. It reveals correlations between protons and carbons that are separated by 2-3 bonds.[14][15]

-

Internal Ring Correlations: Correlations from H-2 to C-4 and from H-4 to C-2 and C-5 will confirm the imidazole ring structure.

-

Bridging the Rings: The most decisive correlations will be from the protons on the bromophenyl ring to the carbons of the imidazole ring. Specifically, observing a correlation from the protons at the 2' and 6' positions of the phenyl ring to the C-5 carbon of the imidazole ring provides unequivocal proof of the connectivity between the two ring systems at this position.

Corroboration and Final Confirmation

With a robust structural hypothesis from the complete NMR analysis, we proceed to the final validation stages.

Computational Chemistry: In Silico Validation

Objective: To compare experimental NMR chemical shifts with theoretically predicted values for the proposed structure.[16]

Protocol:

-

Build the 3D structure of 5-(3-Bromophenyl)-1H-imidazole in silico.

-

Perform a geometry optimization using a suitable Density Functional Theory (DFT) method (e.g., B3LYP/6-31G(d,p)).[17]

-

Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set.[16][18]

-

Convert the calculated shielding tensors to chemical shifts (usually by referencing to TMS calculated at the same level of theory) and compare them with the experimental data.

Interpretation: A strong linear correlation (R² > 0.99) between the experimental and calculated ¹³C and ¹H chemical shifts provides powerful, independent support for the correctness of the structural assignment.[19] Any significant deviation for a specific nucleus may warrant re-examination of the assignments.

Table 1: Example Data Presentation for NMR Validation

| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (ppm) |

|---|---|---|---|

| ¹³C | |||

| C-2 | 136.5 | 137.1 | -0.6 |

| C-4 | 120.1 | 120.5 | -0.4 |

| C-5 | 134.2 | 134.9 | -0.7 |

| C-1' | 132.8 | 133.3 | -0.5 |

| C-3' | 122.5 | 122.9 | -0.4 |

| ... | ... | ... | ... |

| ¹H | |||

| H-2 | 7.95 | 8.01 | -0.06 |

| H-4 | 7.31 | 7.35 | -0.04 |

| ... | ... | ... | ... |

(Note: Data is illustrative and not from an actual experiment on the title compound.)

Single Crystal X-ray Crystallography

Objective: To obtain an unambiguous, three-dimensional model of the molecule in the solid state.

Protocol:

-

Crystallization: Grow high-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).[1]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data as the crystal is rotated in an X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. The structure is solved to generate an electron density map, from which atomic positions are determined and refined.[20]

Interpretation: A successful X-ray crystal structure provides definitive proof of atomic connectivity, bond lengths, bond angles, and intermolecular interactions in the solid state.[21] This result serves as the ultimate confirmation of the structure elucidated by spectroscopic methods.

Conclusion

The structural elucidation of 5-(3-Bromophenyl)-1H-imidazole is achieved through a systematic and integrated analytical workflow. High-resolution mass spectrometry and FTIR spectroscopy provide the molecular formula and identify key functional groups. A comprehensive suite of 1D and 2D NMR experiments, particularly ¹H-¹³C HMBC, is employed to meticulously piece together the atomic connectivity, establishing the link between the bromophenyl and imidazole moieties. The resulting structural assignment is further validated through strong correlation with computationally predicted NMR chemical shifts. The final, unequivocal proof of structure is provided by single-crystal X-ray crystallography. This multi-technique, self-validating approach ensures the highest degree of confidence in the final structure, providing a solid foundation for any subsequent scientific investigation.

References

-

Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

Zhang, J., et al. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Available at: [Link]

-

Elyashberg, M. E., et al. (2007). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling. Available at: [Link]

-

Cid, C., et al. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Available at: [Link]

-

Jonas, K., et al. (2022). Prediction of chemical shift in NMR: A review. Magnetic Resonance in Chemistry. Available at: [Link]

-

Use of NMR in structure elucidation. (2015). SlideShare. Available at: [Link]

-

Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. Available at: [Link]

-

Structural Analysis of Organic Compound Using 2D-NMR Spectrum. (n.d.). JEOL. Retrieved January 5, 2026, from [Link]

-

NMR Prediction with Computational Chemistry. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Elyashberg, M. E., et al. (2007). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling. Available at: [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

Characterization data of compounds. (n.d.). Supplementary Material. Available at: [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved January 5, 2026, from [Link]

-

H-/13C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Mary, Y. S., et al. (2020). Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. Indian Journal of Pure & Applied Physics. Available at: [Link]

-

5-(3-bromophenyl)-1h-imidazole-2-carbaldehyde (C10H7BrN2O). (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 5, 2026, from [Link]

-

JAM 2026 Chemistry (CY). (n.d.). Indian Institute of Technology, Madras. Retrieved January 5, 2026, from [Link]

-

1H NMR Spectrum of Imidazole. (n.d.). Human Metabolome Database. Retrieved January 5, 2026, from [Link]

-

CHEM30210 Structure Determination and Aromatic Heterocyclic Chemistry. (n.d.). University College Dublin. Retrieved January 5, 2026, from [Link]

-

5-(3-Bromophenyl)-1H-imidazole. (n.d.). AbacipharmTech. Retrieved January 5, 2026, from [Link]

-

Spectral data of represented arylimidazole derivatives. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. (n.d.). Beilstein Archives. Retrieved January 5, 2026, from [Link]

-

Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. (2018). ACS Omega. Available at: [Link]

-

Marković, M., et al. (2022). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules. Available at: [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 5, 2026, from [Link]

-

Kumar, A., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. Available at: [Link]

- Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. (2021). Google Patents.

-

Imidazole, TMS derivative. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

-

FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

FTIR spectrum of ligand 2,4,5-triphenyl-1H-imidazole. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Hussein, D. E., et al. (2018). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. use of nmr in structure ellucidation | PDF [slideshare.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. mdpi.com [mdpi.com]

- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Prediction of chemical shift in NMR: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 5-(3-Bromophenyl)-1H-imidazole: A Technical Guide

This in-depth guide provides a comprehensive overview of the key spectroscopic data for the characterization of 5-(3-Bromophenyl)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic information based on analogous compounds and fundamental principles, offering a robust framework for the identification and analysis of this compound.

Molecular Structure and Isotopic Distribution

5-(3-Bromophenyl)-1H-imidazole is a heterocyclic compound with the molecular formula C₉H₇BrN₂. The presence of a bromine atom is significant due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This isotopic distribution will be a key characteristic in its mass spectrum, with the molecular ion appearing as a doublet of nearly equal intensity (M+ and M+2 peaks).

Figure 1. Molecular structure of 5-(3-Bromophenyl)-1H-imidazole.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a primary tool for elucidating the structure of organic molecules. For 5-(3-Bromophenyl)-1H-imidazole, the ¹H NMR spectrum is expected to show distinct signals for the imidazole ring protons and the protons of the bromophenyl group.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are based on data from structurally similar imidazole derivatives.[1][2] The solvent is typically deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imidazole NH | 12.0 - 13.0 | broad singlet | - |

| Imidazole H2 | 7.8 - 8.2 | singlet | - |

| Imidazole H4 | 7.2 - 7.6 | singlet | - |

| Bromophenyl H2' | 7.8 - 8.0 | triplet | ~1.8 |

| Bromophenyl H4' | 7.4 - 7.6 | doublet | ~7.8 |

| Bromophenyl H5' | 7.3 - 7.5 | triplet | ~7.8 |

| Bromophenyl H6' | 7.6 - 7.8 | doublet | ~7.8 |

Note: The numbering of the bromophenyl ring starts from the carbon attached to the imidazole ring.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of 5-(3-Bromophenyl)-1H-imidazole in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the range of 0-15 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance resolution or sensitivity.

-

-

Data Processing:

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to confirm proton assignments.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. Due to the lower natural abundance of ¹³C, longer acquisition times are typically required.

Predicted ¹³C NMR Data

The predicted chemical shifts are based on analogous imidazole and bromophenyl compounds.[2][3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Imidazole C2 | 135 - 140 |

| Imidazole C4 | 115 - 125 |

| Imidazole C5 | 125 - 135 |

| Bromophenyl C1' | 130 - 135 |

| Bromophenyl C2' | 125 - 130 |

| Bromophenyl C3' (C-Br) | 120 - 125 |

| Bromophenyl C4' | 130 - 135 |

| Bromophenyl C5' | 128 - 132 |

| Bromophenyl C6' | 122 - 128 |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (10-20 mg in 0.6 mL of solvent).

-

Instrumentation: A 100 MHz or higher ¹³C frequency spectrometer is recommended.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary.

-

Optionally, perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity.

Predicted Mass Spectrum Data

The key feature in the mass spectrum of 5-(3-Bromophenyl)-1H-imidazole will be the isotopic pattern of bromine.

| Ion | Predicted m/z | Comments |

| [M]⁺ | 222/224 | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| [M-HCN]⁺ | 195/197 | Loss of hydrogen cyanide from the imidazole ring. |

| [M-Br]⁺ | 143 | Loss of the bromine atom. |

| [C₆H₄Br]⁺ | 155/157 | Fragment corresponding to the bromophenyl cation. |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., LC-MS or GC-MS).

-

Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for LC-MS. Electron ionization (EI) is typically used for GC-MS.

-

Mass Analysis: Acquire the spectrum using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to support the proposed structure.

-

Figure 2. General workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The predicted IR data is based on characteristic frequencies for imidazole and aromatic bromo compounds.[4]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic and Imidazole |

| ~3000 - 2800 | N-H stretch | Imidazole |

| 1600 - 1450 | C=C and C=N stretch | Aromatic and Imidazole rings |

| 1100 - 1000 | C-H in-plane bend | Aromatic |

| 800 - 600 | C-H out-of-plane bend | Aromatic (meta-substitution) |

| 600 - 500 | C-Br stretch | Bromophenyl |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

References

- Supplementary Material for publications detailing the synthesis and characteriz

-

Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. RSC Advances, 2015. [Link]

-

5-(3-bromophenyl)-1h-imidazole-2-carbaldehyde (C10H7BrN2O) - PubChemLite. [Link]

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Human Metabolome Database. [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a) - The Royal Society of Chemistry. [Link]

-

5-(3-Bromophenyl)-1H-imidazole - AbacipharmTech-Global Chemical supplier. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. [Link]

-

Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. Indian Journal of Pure & Applied Physics, Vol. 56, January 2018, pp. 32-42. [Link]

-

Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines | ACS Omega. [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - NIH. [Link]

-

Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. [Link]

-

1H-Imidazole, 1-phenyl- - the NIST WebBook. [Link]

-

FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. - ResearchGate. [Link]

-

FT-IR spectrum of ligand 2,4,5-triphenyl-1H-imidazole - ResearchGate. [Link]

-

1H-Imidazole - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit - The Royal Society of Chemistry. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(3-Bromophenyl)-1H-imidazole

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in modern chemistry. For researchers in medicinal chemistry and drug development, a precise understanding of a molecule's NMR signature is paramount for identity confirmation, purity assessment, and understanding structure-activity relationships. This guide provides a comprehensive technical analysis of the expected ¹H and ¹³C NMR spectra of 5-(3-Bromophenyl)-1H-imidazole, a heterocyclic compound of interest in pharmaceutical research. By dissecting the molecule into its constituent aromatic and heteroaromatic fragments, we will predict the chemical shifts, multiplicities, and coupling constants for each nucleus. This analysis is grounded in fundamental NMR principles and supported by spectral data from analogous structures. Furthermore, this document outlines a robust experimental protocol for acquiring and validating these spectral assignments, ensuring a self-validating system for researchers.

Introduction: The Structural Significance of Phenylimidazoles

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a crucial component in many biologically active molecules.[1] When functionalized with substituted phenyl rings, such as in 5-(3-Bromophenyl)-1H-imidazole, the resulting compounds present unique electronic and steric properties that are of significant interest in drug design.

Accurate structural confirmation is the first critical step in any research pipeline. NMR spectroscopy provides an unparalleled, non-destructive method to gain a detailed atomic-level map of a molecule. This guide serves as a practical reference for scientists working with 5-(3-Bromophenyl)-1H-imidazole, detailing the expected spectral features and the reasoning behind them.

Foundational Principles: Predicting the NMR Spectrum

The NMR spectrum of 5-(3-Bromophenyl)-1H-imidazole is governed by the electronic environment of each hydrogen and carbon nucleus. The final chemical shift of a given nucleus is a summation of several factors, including inductive effects from electronegative atoms, mesomeric (resonance) effects, and anisotropic effects from circulating π-electrons in the aromatic rings.

-

The Imidazole Ring: This five-membered heteroaromatic ring exhibits distinct electronic properties. The two nitrogen atoms influence the electron density, with the proton at the C2 position typically being the most deshielded (downfield) due to its position between two electronegative nitrogens.[2] A crucial characteristic of 1H-imidazoles is tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms. In solution, this often leads to an averaging of the signals for the C4 and C5 positions, though substitution can favor one tautomer. For 5-(3-Bromophenyl)-1H-imidazole, the tautomer where the proton is on the nitrogen not adjacent to the phenyl ring (1H-tautomer) is generally expected to be the major form.

-

The 3-Bromophenyl Ring: The bromine atom, being highly electronegative, exerts a strong deshielding inductive effect on the ortho and para positions. Its influence on the meta position is weaker. This substitution pattern breaks the symmetry of the phenyl ring, resulting in four distinct signals for the aromatic protons and six unique signals for the carbons.

Predicted ¹H NMR Spectral Analysis

The expected ¹H NMR spectrum, typically recorded in a polar aprotic solvent like DMSO-d₆ to ensure solubility and minimize rapid exchange of the N-H proton with protic impurities, can be analyzed by considering the distinct spin systems.

Molecular Structure and Numbering Scheme

To facilitate discussion, the following numbering scheme will be used.

Caption: Numbering scheme for 5-(3-Bromophenyl)-1H-imidazole.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (DMSO-d₆, 400 MHz)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |

| NH -1 | 12.0 - 13.0 | Broad Singlet (br s) | N/A | Acidic proton, chemical shift is highly dependent on solvent, concentration, and temperature. Often broad due to exchange. |

| H -2 | 7.8 - 8.2 | Singlet (s) or Triplet (t) | J ≈ 1.0 - 1.5 Hz | Located between two N atoms, making it the most deshielded imidazole proton. May show small coupling to H-4. |

| H -4 | 7.1 - 7.4 | Singlet (s) or Doublet (d) | J ≈ 1.0 - 1.5 Hz | Typical chemical shift for an imidazole proton adjacent to a substituted carbon. |

| H -2' | 7.8 - 8.0 | Triplet (t) or Singlet (s) | J ≈ 1.8 - 2.0 Hz | Ortho to the imidazole substituent and meta to the bromine. Appears as a narrow triplet or singlet due to small meta couplings. |

| H -4' | 7.4 - 7.6 | Doublet of Triplets (dt) or Multiplet (m) | Jortho ≈ 8.0 Hz, Jmeta ≈ 2.0 Hz | Ortho to bromine and meta to the imidazole. Deshielded by bromine's inductive effect. |

| H -5' | 7.3 - 7.5 | Triplet (t) | Jortho ≈ 8.0 Hz | Experiences coupling to both H-4' and H-6'. |

| H -6' | 7.6 - 7.8 | Doublet of Doublets (dd) or Multiplet (m) | Jortho ≈ 8.0 Hz, Jmeta ≈ 2.0 Hz | Ortho to the imidazole substituent and ortho to bromine, making it significantly deshielded. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of the carbon backbone. A proton-decoupled spectrum will show nine distinct signals for the nine unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C -2 | 135 - 138 | Most deshielded imidazole carbon due to being bonded to two nitrogen atoms. |

| C -4 | 115 - 120 | Shielded imidazole carbon, adjacent to the N-H in the dominant tautomer. |

| C -5 | 130 - 135 | Deshielded relative to C-4 due to direct attachment to the phenyl ring. |

| C -1' | 134 - 137 | Quaternary carbon attached to the imidazole ring. |

| C -2' | 125 - 128 | Aromatic CH carbon ortho to the imidazole substituent. |

| C -3' | 121 - 123 | Carbon directly attached to bromine; its signal is attenuated by the quadrupolar bromine and shifted upfield. |

| C -4' | 131 - 133 | Aromatic CH carbon para to the imidazole substituent. |

| C -5' | 130 - 132 | Aromatic CH carbon meta to the imidazole substituent. |

| C -6' | 122 - 125 | Aromatic CH carbon ortho to the imidazole and ortho to bromine. |

Experimental Protocol for Spectral Acquisition and Validation

To ensure trustworthy and reproducible results, the following experimental workflow is recommended. This protocol is designed as a self-validating system, incorporating 2D NMR techniques to unambiguously confirm the assignments made in the 1D spectra.

Sample Preparation

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). It is an excellent solvent for a wide range of organic molecules and its residual proton signal (≈ 2.50 ppm) and carbon signals (≈ 39.52 ppm) serve as convenient internal references.

-

Sample Concentration: Dissolve approximately 5-10 mg of 5-(3-Bromophenyl)-1H-imidazole in 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution. If solubility is an issue, gentle warming or sonication may be applied.

NMR Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Temperature: 298 K (25 °C).

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: ~2.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16 to 64, depending on concentration.

-

-

¹³C{¹H} NMR:

-

Pulse Program: Standard proton-decoupled single-pulse with NOE (zgpg30).

-

Spectral Width: 240 ppm (centered around 120 ppm).

-

Acquisition Time: ~1.0 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 to 4096, as ¹³C is an insensitive nucleus.

-

-

2D Correlation Spectroscopy (COSY):

-

Purpose: To identify proton-proton (¹H-¹H) coupling networks, primarily through-bond couplings over 2-3 bonds. This is essential for confirming the connectivity within the bromophenyl ring.

-

Pulse Program: Standard gradient-selected COSY (cosygpqf).

-

-

Heteronuclear Single Quantum Coherence (HSQC):

-

Purpose: To correlate each proton with its directly attached carbon atom (¹J-CH). This provides definitive C-H assignments.

-

Pulse Program: Standard gradient-selected HSQC with adiabatic pulses for sensitivity (hsqcedetgpsisp2.2).

-

-

Heteronuclear Multiple Bond Correlation (HMBC):

-

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons (ⁿJ-CH). This is the key experiment for connecting the imidazole and bromophenyl fragments and for assigning the quaternary (non-protonated) carbons.

-

Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).

-

Visualization of Key NMR Correlations for Structure Validation

The following diagram illustrates the expected key correlations from 2D NMR experiments that would serve to validate the structure of 5-(3-Bromophenyl)-1H-imidazole. Observing these correlations provides high confidence in the assignments.

Caption: Expected key 2D NMR correlations for structural validation.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of 5-(3-Bromophenyl)-1H-imidazole. By understanding the underlying principles of chemical shifts and coupling constants in this specific molecular context, researchers can confidently interpret their experimental data. The provided protocols for data acquisition and the emphasis on 2D correlation experiments offer a robust methodology for unambiguous structural confirmation. The successful application of these NMR techniques is a critical step in advancing the research and development of novel imidazole-based compounds.

References

-

Tautomerism of 2-phenylimidazolecarbaldehydes has not been studied in detail so far, although this process is a well-known phenomenon for imidazole derivatives. That is why we focus our study on a series of 2-phenylimidazolecarbaldehydes and their parent alcohols that were synthesized and studied by detailed 1H and 13C NMR in solution and in the solid state. (2021). MDPI. [Link]

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. [Link]

-

NHC paper Nanoscale main supporting doc without highlight. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. (2024). Institute of Metal Physics, N.A.S. of Ukraine. [Link]

-

Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (n.d.). ResearchGate. [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (2002). New Journal of Chemistry. [Link]

-

NMR Spectroscopy of Aromatic Compounds. (n.d.). ResearchGate. [Link]

-

Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. (2015). Indian Journal of Pure & Applied Physics. [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry. [Link]

-

1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). (2003). TÜBİTAK Academic Journals. [Link]

-

PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (1982). Indian Journal of Chemistry. [Link]

-

An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. (2023). ResearchGate. [Link]

-

Determination of brominated aromatics by 13C and 1H NMR spectroscopy. (2015). Chemistry Stack Exchange. [Link]

-

1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). (n.d.). ResearchGate. [Link]

-

In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. References. (2022). The Royal Society of Chemistry. [Link]

-

Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

-

3-Bromoaniline - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

3-Bromoaniline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

3-Bromoaniline | C6H6BrN. (n.d.). PubChem. [Link]

-

Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. (2014). Der Pharma Chemica. [Link]

Sources

A Technical Guide to the Mass Spectrometry Analysis of 5-(3-Bromophenyl)-1H-imidazole

Introduction

5-(3-Bromophenyl)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring an imidazole ring linked to a brominated phenyl group, makes it a versatile synthetic intermediate for creating more complex molecules with potential biological activity.[1] The imidazole moiety is a cornerstone of many biologically active molecules, while the carbon-bromine bond serves as a reactive handle for various cross-coupling reactions, essential for building molecular diversity in pharmaceutical research.[1]

Accurate and unambiguous characterization of this molecule is paramount for quality control, reaction monitoring, and metabolic studies. Mass spectrometry (MS) stands as a principal analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities. This guide, intended for researchers and drug development professionals, provides an in-depth, field-proven methodology for the analysis of 5-(3-Bromophenyl)-1H-imidazole using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). It moves beyond a simple recitation of steps to explain the causality behind instrumental choices and data interpretation, ensuring a robust and self-validating analytical system.

Foundational Principles: The Key to Unambiguous Identification

A successful mass spectrometry analysis hinges on understanding the unique chemical properties of the analyte and selecting the appropriate technology to exploit them. For 5-(3-Bromophenyl)-1H-imidazole, two features are critically important: the isotopic signature of bromine and the choice of a suitable ionization method.

The Isotopic Signature of Bromine: A Built-in Confirmation

Nature provides a powerful confirmation tool in the form of isotopes. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in almost equal abundance (approximately a 1:1 ratio).[2] Consequently, any ion containing a single bromine atom will appear in the mass spectrum not as a single peak, but as a pair of peaks (a doublet) separated by 2 mass-to-charge units (m/z), with nearly identical intensities.[2] This distinctive pattern is a definitive marker for the presence of one bromine atom in the molecule and is the first feature to look for in the spectrum.

Ionization Method Selection: Soft vs. Hard Ionization

The goal of the initial MS analysis is to confirm the molecular weight of the compound. This requires an ionization technique that can convert the neutral molecule into a gas-phase ion without causing it to fragment.

-

Hard Ionization (e.g., Electron Ionization - EI): Techniques like EI bombard the molecule with high-energy electrons, often causing extensive fragmentation.[3] While the resulting pattern can be a useful fingerprint, the molecular ion peak may be weak or entirely absent, making molecular weight confirmation difficult.[4][5]

-

Soft Ionization (e.g., Electrospray Ionization - ESI): ESI is a "soft" technique that transfers a proton to the analyte molecule in solution, typically forming a protonated molecule, [M+H]⁺.[6][7] This process imparts very little excess energy, preserving the intact molecule for detection.[8] Given that 5-(3-Bromophenyl)-1H-imidazole has basic nitrogen atoms on the imidazole ring, it is an ideal candidate for positive-mode ESI, which will reliably generate an abundant [M+H]⁺ ion. This makes ESI the superior choice for this application.

Experimental Workflow: From Sample to Spectrum

A robust analytical workflow ensures reproducibility and high-quality data. The process involves careful sample preparation, chromatographic separation, and precisely controlled mass spectrometric analysis.

Caption: High-level workflow for LC-MS/MS analysis.

Sample Preparation Protocol

-

Stock Solution: Accurately weigh ~1 mg of 5-(3-Bromophenyl)-1H-imidazole standard.

-

Dissolution: Dissolve the solid in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution with a typical mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of ~1 µg/mL.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

The following table outlines a standard set of parameters for the analysis. These should be optimized for the specific instrumentation available.

| Parameter | Value / Description |

| Instrument | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled to a UHPLC system. |

| Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). |

| Mobile Phase A | 0.1% Formic Acid in Water. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. |

| Flow Rate | 0.4 mL/min. |

| Injection Volume | 2 µL. |

| Column Temperature | 40 °C. |

| Ionization Mode | Electrospray Ionization (ESI), Positive. |

| MS1 Scan Range | m/z 50 - 500. |

| MS/MS Activation | Collision-Induced Dissociation (CID). |

| Collision Energy | Ramped (e.g., 15-40 eV) to generate a rich fragmentation spectrum. |

Data Interpretation and Analysis

Full Scan MS Analysis: Confirming the Molecular Ion

The first step in data analysis is to examine the full scan (MS1) spectrum. We are looking for the protonated molecule, [M+H]⁺. Based on the molecular formula C₉H₇BrN₂, we can calculate the expected exact masses for the two bromine isotopes.

| Ion | Isotope | Calculated Exact Mass (m/z) |

| [C₉H₈⁷⁹BrN₂]⁺ | ⁷⁹Br | 222.9869 |

| [C₉H₈⁸¹BrN₂]⁺ | ⁸¹Br | 224.9849 |

Source: Calculated values based on IUPAC atomic weights.

The presence of two peaks at m/z 222.99 and 224.98 with nearly identical intensity provides high confidence in the elemental composition and confirms the presence of the target analyte.

Tandem MS (MS/MS) Analysis: Structural Elucidation

After confirming the molecular ion, the next step is to induce fragmentation to verify the structure. The instrument is programmed to isolate the precursor ions (both m/z 223.0 and 225.0) and subject them to collision with an inert gas (CID). This generates a product ion spectrum (MS2) that reveals the compound's structure.

Caption: Key fragmentation pathways for 5-(3-Bromophenyl)-1H-imidazole.